Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
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Overview
Description
Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a complex organic compound characterized by the presence of chlorophenyl and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid under controlled conditions. The reaction is often catalyzed by a base such as piperidine and conducted in a solvent like ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorophenyl groups may interact with enzyme active sites or receptor binding sites, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-2,6-pyridinedicarboxylic acid
- 2-Chlorobenzaldehyde derivatives
- Trifluoromethylpyridines
Comparison: Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate stands out due to the combination of its trifluoromethyl and chlorophenyl groups, which confer unique chemical properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
bis(2-chlorophenyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F3NO4/c21-12-5-1-3-7-16(12)29-18(27)14-9-11(20(23,24)25)10-15(26-14)19(28)30-17-8-4-2-6-13(17)22/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILPPDKUARUESI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC=C3Cl)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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